Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride is an organic compound characterized by the molecular formula and a molecular weight of approximately 207.25 g/mol. This compound features a benzo[b]thiophene core, which is a bicyclic structure containing both benzene and thiophene rings. The presence of an amino group and a carboxylate ester contributes to its potential reactivity and biological activity. The hydrochloride form indicates that it is a salt, enhancing its solubility in water, which is beneficial for various applications in medicinal chemistry and biological research .
These reactions are essential for synthesizing derivatives or modifying the compound for specific applications in drug development .
Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride exhibits various biological activities, making it a subject of interest in pharmacological studies. Preliminary research suggests potential:
The specific mechanisms of action and efficacy need further investigation through clinical studies .
The synthesis of methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride can be achieved through several methods:
Each method may vary in yield and purity, necessitating optimization for specific applications .
Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride has several applications:
Its unique structure allows it to serve as a versatile intermediate in synthetic organic chemistry .
Interaction studies involving methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride focus on its binding affinity to various biological targets:
These studies are crucial for assessing the viability of this compound as a therapeutic agent .
Several compounds share structural similarities with methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 7-amino-benzo[b]thiophene-2-carboxylate | 20699-86-9 | 0.94 |
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | 20699-85-x | 0.87 |
Methyl benzo[b]thiophene-2-carboxylate | 22913-24-2 | 0.86 |
Ethyl 3-amino-benzo[b]thiophene-2-carboxylate | 34761-09-6 | 0.85 |
Methyl 7-nitrobenzo[b]thiophene-2-carboxylate | 34084-89-4 | 0.82 |
Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct biological activities compared to other similar compounds. Its amino group positioning plays a critical role in enhancing its reactivity and potential therapeutic effects .